molecular formula C23H19N5O6 B11466362 ethyl 7-methyl-6-(4-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

ethyl 7-methyl-6-(4-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B11466362
M. Wt: 461.4 g/mol
InChI Key: PXLJTOKGKQZFGO-UHFFFAOYSA-N
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Description

Ethyl 7-methyl-6-(4-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their rings

Preparation Methods

The synthesis of ethyl 7-methyl-6-(4-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves multiple steps. The synthetic route typically starts with the preparation of the core triazatricyclo structure, followed by the introduction of the nitrobenzoyl group and the ethyl ester group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Ethyl 7-methyl-6-(4-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction can reduce nitro groups to amines, typically using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 7-methyl-6-(4-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 7-methyl-6-(4-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as the inhibition of certain enzymes or the modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Ethyl 7-methyl-6-(4-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can be compared with other similar compounds, such as:

The uniqueness of ethyl 7-methyl-6-(4-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[840

Properties

Molecular Formula

C23H19N5O6

Molecular Weight

461.4 g/mol

IUPAC Name

ethyl 7-methyl-6-(4-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C23H19N5O6/c1-4-34-23(31)16-12-15-19(24-18-7-5-6-10-27(18)22(15)30)26(3)20(16)25-21(29)14-9-8-13(2)17(11-14)28(32)33/h5-12H,4H2,1-3H3

InChI Key

PXLJTOKGKQZFGO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC(=C(C=C4)C)[N+](=O)[O-])C

Origin of Product

United States

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